(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE
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Overview
Description
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE is a compound that belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE typically involves the condensation reaction between an amine and an aldehyde or ketone. In this case, the reaction involves the condensation of 2-aminopyridine with cyclohexanecarboxaldehyde under acidic or basic conditions to form the Schiff base . The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential interactions with DNA and proteins.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE involves its ability to form complexes with metal ions and interact with biological molecules. The compound can bind to metal ions through its nitrogen atoms, forming stable complexes that can exhibit various biological activities . Additionally, its interaction with DNA and proteins can lead to changes in their structure and function, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE is unique due to its specific structure, which allows it to form stable complexes with metal ions and interact with biological molecules in a distinct manner
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] cyclohexanecarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c14-12(11-8-4-5-9-15-11)16-18-13(17)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUBZOCFUPLIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)ON=C(C2=CC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)O/N=C(/C2=CC=CC=N2)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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